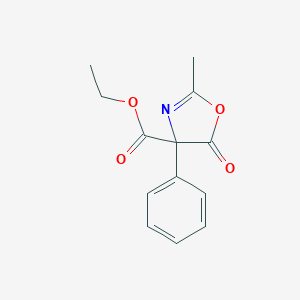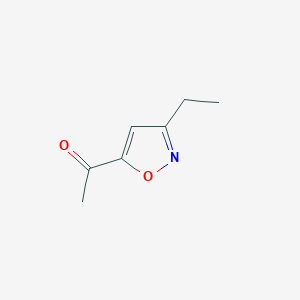![molecular formula C23H35NOS B067553 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole CAS No. 164454-36-8](/img/structure/B67553.png)
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, studies have indicated that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical And Physiological Effects
Studies have shown that 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has also been shown to inhibit the release of inflammatory cytokines and protect against neuronal damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potential as a multi-targeted agent. This compound has shown promising results in various fields, including anti-cancer, anti-inflammatory, and neuroprotective research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole. One area of interest is the development of more efficient synthesis methods that can yield higher purity products with better yields. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a multi-targeted agent. Other future directions may include the development of new derivatives of this compound with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole involves the reaction of 2-methylcyclopropylamine with 1,5,7,11-tetraen-3-one in the presence of sulfur and selenium. This method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results indicating its ability to inhibit the release of inflammatory cytokines. In addition, this compound has also been studied for its potential as a neuroprotective agent, with studies indicating its ability to protect against neuronal damage.
properties
CAS RN |
164454-36-8 |
|---|---|
Product Name |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
Molecular Formula |
C23H35NOS |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11+/t18?,19?,20-,21?/m0/s1 |
InChI Key |
SSJXRCYFOOLEKV-XWJQJBALSA-N |
Isomeric SMILES |
CC1CC1C2=NC(CS2)/C=C/CC/C=C/C=C/CC[C@H](CC=C)OC |
SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
Canonical SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
synonyms |
curacin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)
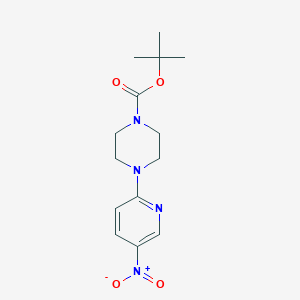
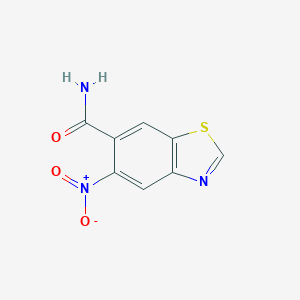
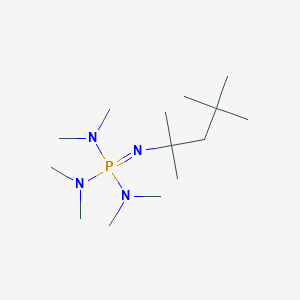
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
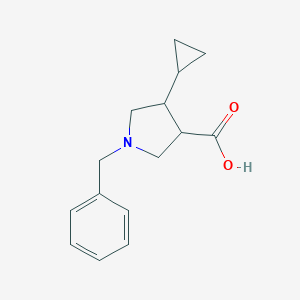
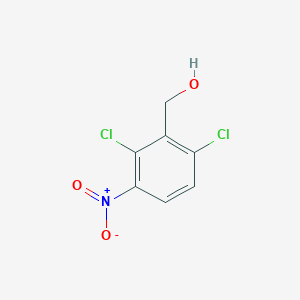
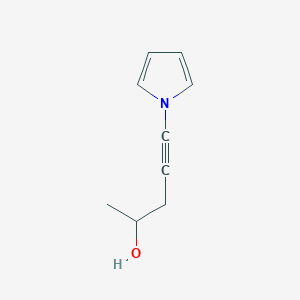
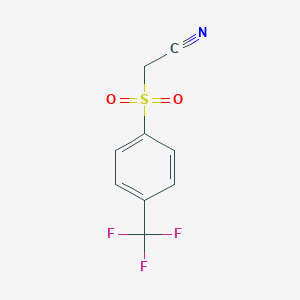
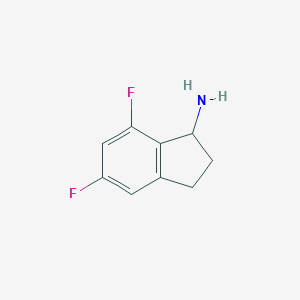
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
